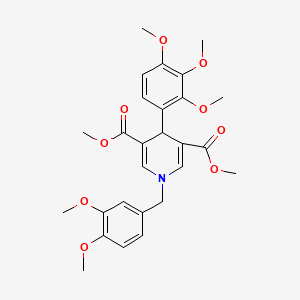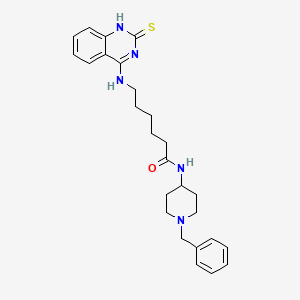![molecular formula C24H20N4O2S B11212725 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11212725.png)
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a triazine ring, a sulfanyl group, and a methoxyphenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methoxyphenylacetamide moiety.
Wissenschaftliche Forschungsanwendungen
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The triazine ring and sulfanyl group may interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p’-disulfonic acid
- 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate
Uniqueness
Compared to similar compounds, 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenylacetamide moiety, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C24H20N4O2S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20N4O2S/c1-30-20-14-8-13-19(15-20)25-21(29)16-31-24-26-22(17-9-4-2-5-10-17)23(27-28-24)18-11-6-3-7-12-18/h2-15H,16H2,1H3,(H,25,29) |
InChI-Schlüssel |
AHFUQOMUDQCHGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-2-(thiophen-2-yl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212645.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11212657.png)

amine](/img/structure/B11212660.png)

![1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212668.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11212674.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11212681.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212687.png)
![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine](/img/structure/B11212690.png)
![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B11212700.png)
![N-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11212704.png)
![5-(3,4-Difluorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212714.png)
